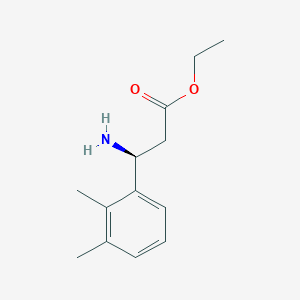

ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate

Description

Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is a chiral ester derivative featuring a stereospecific amino group at the 3S position and a 2,3-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₉NO₂, with a calculated molecular weight of 221.29 g/mol (in free base form). This compound belongs to a class of amino acid esters, which are frequently utilized as intermediates in pharmaceutical synthesis due to their versatility in functional group transformations.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1 |

InChI Key |

LXNFAYIYSPFJTL-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC(=C1C)C)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate and its analogs:

Key Observations:

Substituent Effects: The 2,3-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 2,4-difluorophenyl analog (). Fluorine substituents typically enhance metabolic stability but reduce lipophilicity relative to methyl groups . The dihydroxy substituents in ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate () introduce hydrogen-bonding capacity, which is absent in the amino-ester derivatives. This may limit membrane permeability compared to the target compound .

Functional Group Impact: The ethyl ester in the target compound and its difluoro analog () improves volatility and synthetic flexibility compared to the carboxylic acid form (). However, the acid derivative’s hydrochloride salt enhances aqueous solubility, critical for formulation . The free base amino group in the target compound contrasts with the HCl salt in analogs, affecting solubility and crystallinity. Salt forms are often preferred for stability in drug development .

For example, the (3R)-enantiomer of the difluoro compound () may exhibit divergent pharmacokinetic properties due to chiral recognition .

Notes

- Synthesis Challenges : The 2,3-dimethylphenyl group may hinder catalytic asymmetric synthesis due to steric hindrance, necessitating tailored catalysts or protecting-group strategies.

- Pharmacological Potential: Substituent variations (e.g., methyl vs. fluoro) significantly alter ADME (Absorption, Distribution, Metabolism, Excretion) profiles, warranting further comparative studies.

- Data Gaps : Molecular weight and purity for the free base form of the target compound are inferred; experimental validation is recommended.

Biological Activity

Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate, also referred to as mthis compound hydrochloride, is a compound of significant interest due to its biological properties and potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1391566-83-8

- Molecular Formula : C12H18ClNO2

- Molecular Weight : 243.74 g/mol

- Purity : ≥95%

The compound can be synthesized through various chemical reactions involving amino acids and substituted phenyl groups. The synthetic pathways typically involve the use of protective groups and reagents that facilitate the formation of the desired chiral centers.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A related compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MIC) ranging between 1–2 µg/mL . The introduction of specific substituents on the aromatic ring has been shown to enhance antimicrobial efficacy by improving lipophilicity and facilitating cellular penetration.

2. Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. For instance, derivatives with similar frameworks have exhibited cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

3. Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to compounds with similar structures. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of neurotransmitters in the brain, enhancing cognitive functions.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.